Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate
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Overview
Description
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 10-hydroxyanthracene-9-carboxylic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Scientific Research Applications
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Similar ester structure but lacks the anthracene moiety.
Anthracene derivatives: Compounds like anthraquinone share the anthracene core but differ in functional groups.
Uniqueness
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its combination of acetic acid and anthracene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
57374-14-8 |
---|---|
Molecular Formula |
C24H20O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O3.C2H4O2/c1-14(23)25-16-12-10-15(11-13-16)21-17-6-2-4-8-19(17)22(24)20-9-5-3-7-18(20)21;1-2(3)4/h2-13,24H,1H3;1H3,(H,3,4) |
InChI Key |
KBALURPIGLAKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origin of Product |
United States |
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